Ethyl 4-((ethyl(trifluoromethyl)amino)methyl)benzoate
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Overview
Description
Ethyl 4-((ethyl(trifluoromethyl)amino)methyl)benzoate is a chemical compound with the molecular formula C13H16F3NO2 and a molecular weight of 275.27 g/mol . This compound is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with an ethyl(trifluoromethyl)amino group. It is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((ethyl(trifluoromethyl)amino)methyl)benzoate typically involves the reaction of 4-formylbenzoic acid with ethyl(trifluoromethyl)amine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((ethyl(trifluoromethyl)amino)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-((ethyl(trifluoromethyl)amino)methyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-((ethyl(trifluoromethyl)amino)methyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(trifluoromethyl)benzoate: Similar in structure but lacks the ethyl(trifluoromethyl)amino group.
Ethyl 4-aminobenzoate: Contains an amino group instead of the ethyl(trifluoromethyl)amino group.
Ethyl 4-methylbenzoate: Similar ester structure but with a methyl group instead of the trifluoromethyl group.
Uniqueness
Ethyl 4-((ethyl(trifluoromethyl)amino)methyl)benzoate is unique due to the presence of the ethyl(trifluoromethyl)amino group, which imparts distinct chemical and physical properties. This makes it valuable in specific applications where these properties are advantageous .
Properties
Molecular Formula |
C13H16F3NO2 |
---|---|
Molecular Weight |
275.27 g/mol |
IUPAC Name |
ethyl 4-[[ethyl(trifluoromethyl)amino]methyl]benzoate |
InChI |
InChI=1S/C13H16F3NO2/c1-3-17(13(14,15)16)9-10-5-7-11(8-6-10)12(18)19-4-2/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
INYVVJGWFLWQLA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)C(=O)OCC)C(F)(F)F |
Origin of Product |
United States |
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